4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core fused with a phenoxy group substituted with fluorine and nitro groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine typically involves multi-step procedures starting from readily available starting materials. One common approach involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This can be achieved through various synthetic strategies, including:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring.
Transition Metal-Mediated Synthesis: Utilizing transition metals such as palladium or copper to catalyze the formation of the triazine ring from pyrrole derivatives.
Industrial Production Methods
For large-scale production, continuous flow processes have been developed to ensure the efficient and safe synthesis of this compound. These methods involve the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions include amino-substituted derivatives and various substituted triazine compounds, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors used in cancer therapy.
Pharmaceuticals: The compound is a key intermediate in the synthesis of antiviral drugs, such as remdesivir.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and thereby exerting its therapeutic effects . The pathways involved include the inhibition of kinase signaling pathways in cancer cells and the disruption of viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a core structure for various derivatives.
4-(2-Fluoro-4-nitrophenoxy)pyrrolo[1,2-a][1,3,5]triazine: A closely related compound with a different triazine ring fusion pattern.
Uniqueness
4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development.
Properties
CAS No. |
888720-30-7 |
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Molecular Formula |
C12H7FN4O3 |
Molecular Weight |
274.21 g/mol |
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C12H7FN4O3/c13-9-6-8(17(18)19)3-4-11(9)20-12-10-2-1-5-16(10)15-7-14-12/h1-7H |
InChI Key |
ONYCZVHMTYHYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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